Panaxatriol

Pharmacokinetics Bioavailability ADME

Choose Panaxatriol (PPT) for your research to leverage its unique C-6 hydroxylation, which creates a 13-fold oral bioavailability difference versus protopanaxadiol (PPD). This pair is ideal for structure-ADME relationship studies. PPT's rapid onset (Tmax 0.58 h) suits acute intervention protocols. For glucocorticoid receptor research, use PPT stereoisomers for antiproliferative readouts. In neuroprotection studies, substitute the aglycone PPT for glycosylated Rg1/Rh1 to reduce cost and eliminate deglycosylation variability, as sugar moieties are non-essential for neurotropic activity.

Molecular Formula C30H52O4
Molecular Weight 476.7 g/mol
Cat. No. B7979428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxatriol
Molecular FormulaC30H52O4
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C
InChIInChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3
InChIKeyQFJUYMMIBFBOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Panaxatriol for Research Procurement: Dammarane Sapogenin Structure and Baseline Pharmacological Profile


Panaxatriol (PT) is a tetracyclic triterpenoid sapogenin belonging to the dammarane-type class, functioning as the aglycone backbone for protopanaxatriol (PPT)-type ginsenosides including Rg1, Re, Rf, and Rh1 [1]. It is produced through acid or alkaline hydrolysis of ginseng root saponins, yielding a compound structurally characterized by hydroxylation at the C-3, C-6, and C-12 positions, which distinguishes it from the protopanaxadiol (PPD) subclass that lacks the C-6 hydroxyl group [2]. PPT exhibits broad baseline pharmacological activities, including moderate antiproliferative effects across multiple human cancer cell lines with GI50 values ranging from approximately 2,000 nM to over 19,000 nM depending on tissue type, and demonstrates cardioprotective and neuroprotective properties in preclinical models [3].

Why Panaxatriol Cannot Be Generically Substituted with Panaxadiol or Other Ginseng Sapogenins


Although panaxatriol (PPT) and its close analog protopanaxadiol (PPD) share a dammarane skeleton and differ structurally by only one hydroxyl group at C-6, this subtle difference translates into profound pharmacokinetic and pharmacodynamic divergence that precludes generic substitution in research applications [1]. PPT demonstrates an absolute oral bioavailability of only 3.69% compared to 48.12% for PPD, exhibits a 7.8-fold faster elimination half-life (0.80 h vs. 6.25 h), and degrades 40% in simulated gastric fluid over 4 hours [2]. Furthermore, stereoisomeric variants of PPT and PPD display opposite cytotoxic profiles against proliferating cells and distinct binding kinetics at the glucocorticoid receptor, with PPD(R) demonstrating selective GR modulator characteristics that PPT(S) and PPT(R) lack [3]. Substituting one sapogenin for another without accounting for these quantifiable differences compromises experimental reproducibility and invalidates cross-study comparisons.

Quantitative Differentiation Evidence: Panaxatriol vs. Protopanaxadiol Head-to-Head Comparison Data


Oral Bioavailability Difference: PPT Exhibits 13-Fold Lower Systemic Exposure than PPD

In a direct comparative pharmacokinetic study in rats, protopanaxatriol (PPT) demonstrated dramatically lower oral bioavailability than protopanaxadiol (PPD) when administered as components of a dammarane sapogenin mixture. The absolute oral bioavailability of PPT was estimated at 3.69%, while PPD reached 48.12% [1]. This represents a 13-fold difference in systemic exposure between the two structurally similar sapogenins, a disparity attributable to PPT's gastric instability [2].

Pharmacokinetics Bioavailability ADME

Elimination Half-Life: PPT Cleared 7.8-Fold Faster than PPD After Intravenous Administration

Following intravenous administration in rats, PPT exhibited an elimination half-life (t1/2, λz) of 0.80 hours, compared to 6.25 hours for PPD [1]. Total body clearance (CL) values reflected this disparity, with PPT cleared at 4.27 L/h/kg versus 0.98 L/h/kg for PPD [2]. The 7.8-fold difference in half-life indicates that PPT is eliminated from systemic circulation markedly faster than its PPD counterpart, regardless of absorption limitations.

Pharmacokinetics Clearance Half-Life

Gastric Stability: PPT Undergoes 40% Degradation in Simulated Gastric Fluid Within 4 Hours

In vitro stability testing revealed that PPT is chemically unstable under gastric conditions, undergoing approximately 40% degradation after 4 hours of incubation at 37°C in both pH 1.2 buffer and stomach content solution [1]. This gastric lability is identified as a primary contributing factor to PPT's low oral bioavailability and contrasts with the higher oral exposure observed for PPD [2].

Stability Gastrointestinal Degradation Formulation

Oral Absorption Kinetics: PPT Reaches Cmax 3.1-Fold Faster but Achieves 8-Fold Lower Peak Concentration than PPD

After oral administration, PPT demonstrated rapid absorption with a Tmax of 0.58 hours compared to 1.82 hours for PPD, indicating PPT enters systemic circulation approximately 3.1-fold faster [1]. However, the peak plasma concentration (Cmax) achieved by PPT was only 0.13 μg/mL, representing an 8-fold lower maximum exposure than PPD's Cmax of 1.04 μg/mL [2].

Pharmacokinetics Cmax Tmax

Glucocorticoid Receptor Selectivity: Stereoisomer-Dependent Cytotoxicity Divergence Between PPT and PPD

In a comparative assessment of glucocorticoid receptor (GR) modulation, 20(S)-PPT, 20(R)-PPT, and 20(S)-PPD all demonstrated the capacity to inhibit cell proliferation, whereas 20(R)-PPD exhibited no cell growth suppression at available concentrations [1]. Molecular docking analysis further revealed that PPD(R) forms more hydrogen bond interactions and achieves a lower binding energy to GR than its counterparts, with PPD(R) attaining stable pocket occupancy after 2 nanoseconds while other ginsenosides displayed substantial fluctuation [2].

Nuclear Receptor Cytotoxicity Stereochemistry

Memory Enhancement Activity: PPT and Rh1 Exhibit Comparable Efficacy to Parent Ginsenoside Rg1

Behavioral studies in mice demonstrated that protopanaxatriol (PPT), the aglycone metabolite of ginsenoside Rg1, produced memory-improving effects comparable to both its immediate precursor ginsenoside Rh1 and the parent compound Rg1 [1]. Electrophysiological recordings in rat hippocampal slices confirmed that PPT increased hippocampal excitability to a similar extent as Rg1 and Rh1, suggesting the sugar moieties present in glycosylated ginsenosides are not essential for this neurotropic activity [2].

Neuropharmacology Cognitive Function Metabolite Activity

Optimal Research and Industrial Application Scenarios for Panaxatriol Based on Differentiated Evidence


In Vivo Studies Requiring Rapid Absorption Onset with Short Systemic Duration

Based on PPT's Tmax of 0.58 hours and elimination half-life of 0.80 hours compared to PPD's Tmax of 1.82 hours and half-life of 6.25 hours, PPT is suited for experimental designs where rapid compound onset followed by swift clearance is desirable, such as acute intervention studies or protocols requiring multiple daily dosing to mimic pulsatile exposure patterns [1]. Researchers should note that the low Cmax of 0.13 μg/mL necessitates higher oral doses to achieve therapeutic plasma concentrations, and gastric instability resulting in 40% degradation over 4 hours may require enteric formulation or parenteral administration routes for reliable exposure [2].

Comparative Pharmacokinetic Investigations of Hydroxylation Effects on ADME Properties

The 13-fold difference in oral bioavailability (PPT: 3.69% vs. PPD: 48.12%) and 7.8-fold difference in elimination half-life between these two compounds differing only by a C-6 hydroxyl group make this pair an ideal model system for structure-ADME relationship studies [1]. Researchers investigating how subtle structural modifications impact gastrointestinal stability, membrane permeability, and metabolic clearance can leverage PPT and PPD as a well-characterized comparative pair with robust quantitative pharmacokinetic data across multiple parameters including Tmax, Cmax, t1/2, and CL [2].

Glucocorticoid Receptor Pharmacology Studies Requiring Antiproliferative Activity

For investigations of glucocorticoid receptor-mediated cellular effects, the distinct profiles of PPT(S) and PPT(R) stereoisomers—both of which inhibit cell proliferation—contrast with PPD(R) which uniquely lacks antiproliferative activity while demonstrating stable GR binding and dissociated transrepression characteristics [1]. Researchers whose experimental objectives require GR ligand screening with antiproliferative readouts should select PPT stereoisomers, whereas studies seeking selective GR modulators that separate therapeutic anti-inflammatory effects from adverse metabolic activation would be better served by PPD(R) [2].

Cost-Effective Neuropharmacology Research Using Aglycone Alternatives to Glycosylated Ginsenosides

Given that PPT demonstrates comparable memory-improving efficacy and hippocampal excitability enhancement to both its parent ginsenoside Rg1 and intermediate metabolite Rh1 in rodent models of cognitive impairment, investigators conducting neuroprotection or cognition studies may substitute the structurally simpler aglycone PPT for glycosylated ginsenosides [1]. This substitution may offer procurement cost advantages and eliminates the confounding variable of differential deglycosylation rates across experimental subjects, as the sugar moieties were shown not to be essential for the observed neurotropic activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panaxatriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.